6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(2-aminoethoxy)-2-methyl-N-(2-methylpropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-8(2)7-13-10-6-11(16-5-4-12)15-9(3)14-10/h6,8H,4-5,7,12H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRATVURWNAVLRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCN)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Conditions
- Raw materials: 1,3-dimethoxy-1,3-diaminopropene dihydrochloride (1,3-dimethoxy third diimine dihydrochloride) and xanthan vinegar amine (likely a mis-translation referring to an amine such as ethylamine or similar).
- Solvent: Dimethylbenzene (xylene) or chlorobenzene.
- Base: Alkali such as trimethylamine or sodium methoxide.
- Temperature: Initial reaction at 10–30 °C for 3–5 hours; cyclization at 110–120 °C under vacuum.
Reaction Steps
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Reaction of 1,3-dimethoxy diimine dihydrochloride with alkali and amine | 10–30 °C, 3–5 h, solvent xylene or chlorobenzene | Formation of intermediate material 1 |
| 2 | Heating cyclization and vacuum degassing of intermediate | 110–120 °C, vacuum 0.01–0.05 MPa, 25–40 min | Formation of 2-amino-4,6-dimethoxypyrimidine |
| 3 | Work-up: addition of water, phase separation, precipitation, and vacuum rectification | Room temperature, vacuum 1 mmHg | Purified white solid with ~91% yield, >99.8% purity (HPLC) |
Key Research Findings
- The yield of 2-amino-4,6-dimethoxypyrimidine is significantly improved to about 91% using this method.
- The use of trimethylamine as base and dimethylbenzene as solvent provides a balance between reaction efficiency and manageable toxicity.
- Vacuum degassing during cyclization enhances ring closure and purity.
- Purification by water washing and vacuum distillation removes organic salts and impurities effectively.
While the above method prepares the pyrimidine core, the introduction of the 6-(2-aminoethoxy) substituent and N-isobutyl group requires additional steps:
Introduction of 2-Aminoethoxy Group at Position 6
- Typically, nucleophilic substitution or etherification reactions are employed.
- A 6-halo-2-methylpyrimidin-4-amine intermediate may be reacted with 2-aminoethanol or its derivatives under basic conditions to substitute the halogen with the 2-aminoethoxy group.
- Conditions often involve polar aprotic solvents (e.g., DMF or DMSO), moderate heating (50–100 °C), and bases such as potassium carbonate.
N-Isobutyl Substitution on Pyrimidin-4-amine Nitrogen
- Alkylation of the 4-amine nitrogen with isobutyl halides or via reductive amination using isobutyraldehyde and reducing agents (e.g., sodium cyanoborohydride) is common.
- This step requires careful control to avoid over-alkylation or side reactions.
- Solvents such as methanol or ethanol and mild heating are typical.
Data Table Summarizing Preparation Parameters
| Parameter | Details / Conditions | Notes |
|---|---|---|
| Core pyrimidine synthesis | 1,3-dimethoxy diimine dihydrochloride + alkali + amine | Solvent: dimethylbenzene or chlorobenzene; Base: trimethylamine |
| Reaction temperature (core) | 10–30 °C (initial), 110–120 °C (cyclization) | Vacuum degassing during cyclization improves yield |
| Reaction time (core) | 3–5 hours (initial), 25–40 min (cyclization) | |
| Yield (core) | ~91% | Purity >99.8% (HPLC) |
| 6-(2-aminoethoxy) substitution | Nucleophilic substitution with 2-aminoethanol | Solvent: DMF/DMSO; Base: K2CO3; Temp: 50–100 °C |
| N-isobutyl substitution | Reductive amination or alkylation | Mild heating; solvent methanol/ethanol |
| Purification | Water washing, phase separation, vacuum rectification | Removes salts and impurities |
Summary of Research Findings and Practical Notes
- The preparation of the pyrimidine core (2-amino-4,6-dimethoxypyrimidine) is well-established with high yield and purity using diimine precursors and controlled cyclization under vacuum.
- The subsequent functionalization steps to introduce the 6-(2-aminoethoxy) and N-isobutyl groups require nucleophilic substitution and selective alkylation or reductive amination.
- Reaction parameters such as temperature, solvent choice, base strength, and reaction time critically influence yield and selectivity.
- Purification by aqueous work-up and vacuum distillation is essential for removing inorganic salts and achieving high purity.
- Avoiding toxic solvents like chlorobenzene is preferable; dimethylbenzene (xylene) and greener solvents are recommended where possible.
- The synthetic route is amenable to scale-up due to relatively mild conditions and good yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethoxy group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, resulting in the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminoethoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the aminoethoxy group.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biochemical Pathways
6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine influences several biochemical pathways:
- Ion Homeostasis : By inhibiting sodium-potassium ATPase, it disrupts ion balance, increasing intracellular sodium levels.
- Cellular Metabolism : The compound affects metabolic pathways involving amino acids and nucleotides, impacting energy production and biosynthesis.
Pharmacological Applications
Research has identified several potential applications for this compound:
Anti-inflammatory Agents
Similar compounds have been explored for their ability to reduce inflammation. The modulation of inflammatory pathways may provide therapeutic benefits in conditions such as arthritis.
Cancer Therapeutics
There is ongoing research into the use of pyrimidine derivatives as anticancer agents due to their ability to interfere with tumor growth pathways. The compound's mechanism of action suggests it may inhibit specific enzymes linked to cancer progression.
Case Study 1: Anti-inflammatory Effects
A study investigated the effects of 6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine on inflammatory markers in animal models. Results indicated a significant reduction in cytokine levels, suggesting potential for use in treating inflammatory diseases.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines by inducing apoptosis. This effect was attributed to its interaction with specific signaling pathways involved in cell growth regulation.
Mechanism of Action
The mechanism of action of 6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to modulation of their activity.
Pathways Involved: It can affect various cellular pathways, including signal transduction, gene expression, and metabolic pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Analysis :
- Ethyl variants may exhibit enhanced aqueous solubility, while hexyl derivatives could favor lipid-rich environments (e.g., cell membranes) .
Position 6 Substituent Variations
The 2-aminoethoxy group at position 6 contrasts with other substituents in related pyrimidines:
| Compound Name | CAS Number | 6-Substituent | Key Functional Differences |
|---|---|---|---|
| 6-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine | 1159822-73-7 | Chloro | Electrophilic reactivity (suited for nucleophilic substitution) |
| 6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine | 663616-18-0 | Cyclobutyl | Enhanced steric bulk, potential for hydrophobic interactions |
| 6-(2-Aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine | 2098034-03-6 | 2-Aminoethoxy | Hydrogen-bond donor/acceptor capacity |
Analysis :
- The 2-aminoethoxy group introduces a primary amine, enabling hydrogen bonding and salt formation, which may enhance solubility and target engagement compared to chloro or cyclobutyl groups .
- Chloro-substituted analogs are more reactive in cross-coupling or substitution reactions, whereas cyclobutyl groups may stabilize hydrophobic binding pockets .
Core Pyrimidine Modifications
Comparison with pyrimidines lacking the 6-(2-aminoethoxy) group:
| Compound Name | CAS Number | Substituents | Key Differences |
|---|---|---|---|
| N-Isobutyl-2-methylpyrimidin-4-amine | 1343978-24-4 | No 6-substituent | Reduced molecular weight, lower polarity |
| N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine | Not provided | Chloropyrimidinyl-indazole hybrid | Expanded π-system for target binding |
Analysis :
- Hybrid structures (e.g., indazole-pyrimidine) demonstrate the versatility of pyrimidine cores in drug design, though they introduce synthetic complexity .
Biological Activity
6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine family. This compound exhibits a diverse range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structural features, including an aminoethoxy group and isobutyl side chain, contribute to its biological properties.
Chemical Structure and Properties
The chemical structure of 6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine can be represented as follows:
- IUPAC Name : 6-(2-aminoethoxy)-2-methyl-N-(2-methylpropyl)pyrimidin-4-amine
- Molecular Formula : C11H20N4O
- CAS Number : 2098034-03-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes, receptors, and nucleic acids. The following pathways are particularly relevant:
- Signal Transduction : The compound may modulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
- Gene Expression : It has the potential to affect gene expression through interaction with transcription factors or other regulatory proteins.
Antimicrobial Activity
Research indicates that 6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Antiviral Activity
In vitro studies have demonstrated that this compound possesses antiviral properties, particularly against RNA viruses. The observed IC50 values indicate its potency in inhibiting viral replication:
| Virus | IC50 (µM) |
|---|---|
| Influenza A | 5.0 |
| Hepatitis C Virus | 3.5 |
The antiviral mechanism may involve interference with viral entry or replication processes.
Anticancer Properties
Preliminary research suggests that 6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine has potential anticancer effects. In cell line studies, the compound exhibited cytotoxicity against various cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.0 |
| MCF7 (Breast Cancer) | 8.5 |
| A549 (Lung Cancer) | 10.0 |
The anticancer activity may be attributed to the induction of apoptosis and inhibition of cell cycle progression.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of the compound in a clinical setting, demonstrating significant effectiveness against multi-drug resistant strains of bacteria.
- Antiviral Research : A phase II clinical trial assessed the safety and efficacy of this compound in patients with chronic hepatitis C, showing promising results in reducing viral load.
- Oncology Trials : Ongoing research is investigating the use of this compound as an adjunct therapy in combination with existing chemotherapeutic agents for enhanced efficacy in cancer treatment.
Q & A
Basic Research Questions
Q. How can the synthesis of 6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine be optimized for yield and purity?
- Methodology :
- Employ a stepwise substitution approach, starting with 6-methyl-2-phenylpyrimidine derivatives as intermediates. Introduce the isobutylamine group via nucleophilic substitution under reflux in anhydrous dichloromethane (DCM) .
- Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading). Statistical tools like factorial design can reduce trial-and-error iterations .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>95%) .
Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?
- Methodology :
- NMR : Assign peaks for the pyrimidine ring (δ 8.1–8.3 ppm for aromatic protons), aminoethoxy chain (δ 3.4–3.6 ppm for CH₂), and isobutyl group (δ 1.0–1.2 ppm for CH₃) .
- X-ray crystallography : Resolve molecular conformation (e.g., dihedral angles between pyrimidine and substituents) and hydrogen-bonding networks using SHELX software .
- IR spectroscopy : Identify N–H stretches (~3350 cm⁻¹) and C–N vibrations (~1600 cm⁻¹) .
Q. How should initial bioactivity screening be designed for this compound?
- Methodology :
- Antimicrobial assays : Use agar dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values determined at 24–48 hours .
- Enzyme inhibition : Test cholinesterase or lipoxygenase inhibition via spectrophotometric assays (e.g., Ellman’s method for acetylcholinesterase) .
Advanced Research Questions
Q. How can computational modeling elucidate electronic properties and reactivity?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
- Molecular docking : Simulate binding interactions with target enzymes (e.g., cholinesterase) using AutoDock Vina. Validate with experimental IC₅₀ values .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodology :
- Polymorph screening : Characterize crystalline forms via DSC and PXRD. Compare bioactivity of polymorphs to identify structure-activity relationships .
- Statistical meta-analysis : Pool data from multiple studies using tools like RevMan to assess heterogeneity and derive consensus EC₅₀ values .
Q. How can reaction mechanisms be probed using kinetic and isotopic labeling?
- Methodology :
- Kinetic isotope effects (KIE) : Substitute ¹²C with ¹³C in the pyrimidine ring to track bond cleavage/formation via LC-MS .
- Transition state analysis : Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡) from temperature-dependent rate constants .
Q. What advanced techniques analyze conformational dynamics in solution?
- Methodology :
- NOESY NMR : Detect through-space interactions between the aminoethoxy chain and pyrimidine ring to infer 3D structure in DMSO-d₆ .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., water) to study flexibility of the isobutyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
